Quercimeritrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

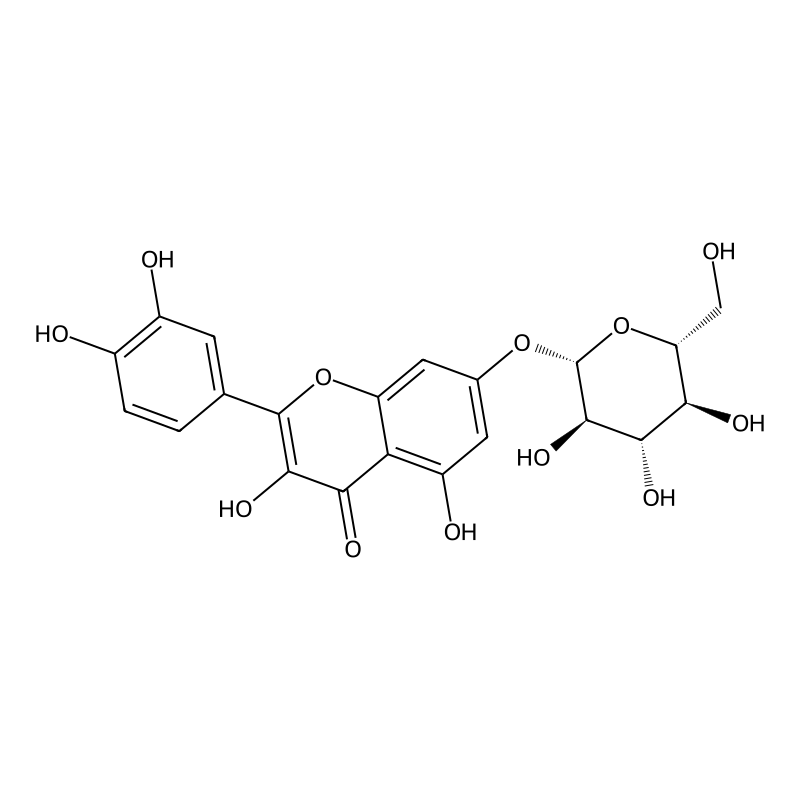

Quercimeritrin, also known as quercetin 7-O-beta-D-glucoside, is a flavonoid glycoside characterized by its chemical formula and a molecular weight of 448.38 g/mol. It consists of a quercetin moiety linked to a glucose unit at the 7-position via a beta-glycosidic bond. This compound is naturally found in various plants, particularly in fruits, vegetables, and herbs, contributing to their antioxidant properties and potential health benefits .

- Antioxidant activity: May help scavenge free radicals and protect cells from oxidative damage [].

- Anti-inflammatory activity: May reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process [].

- Antimicrobial activity: May exhibit activity against some bacteria and fungi [].

These properties of quercetin might also be applicable to quercimeritrin, but more research is needed to confirm its specific mechanisms.

Antioxidant Properties:

Quercimeritrin has been shown to exhibit significant antioxidant activity in various scientific studies. Studies have demonstrated its ability to scavenge free radicals, reduce oxidative stress, and protect cells from damage caused by oxidation [, ]. These properties suggest its potential role in preventing and managing various chronic diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and certain cancers [, ].

Anti-inflammatory Effects:

Research suggests that quercetin, a component of quercimertin formed upon hydrolysis, possesses anti-inflammatory properties []. Studies have shown that quercimertin can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and suppress the activity of inflammatory enzymes []. These findings indicate its potential application in treating inflammatory conditions like arthritis, asthma, and inflammatory bowel disease [].

Antidiabetic Potential:

Scientific evidence suggests that quercimertin may possess antidiabetic properties. Studies have reported its ability to improve insulin sensitivity, regulate blood glucose levels, and protect pancreatic beta cells from damage [, ]. These findings suggest its potential role in managing type 2 diabetes and its complications [].

Other Potential Applications:

Quercimeritrin is being explored for its potential applications in various other areas of scientific research. These include:

- Neuroprotection: Studies suggest its potential role in protecting brain cells from damage and improving cognitive function [].

- Antiviral activity: Research indicates its potential ability to inhibit the replication of certain viruses [].

- Anticancer properties: Studies suggest its potential role in suppressing cancer cell growth and proliferation [].

Quercimeritrin exhibits notable biological activities, primarily attributed to its antioxidant properties. It has been shown to selectively inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism, which may help regulate blood sugar levels and manage diabetes . The compound also demonstrates anti-inflammatory effects and potential anticancer activities, making it a subject of interest in pharmacological research .

Synthesis of quercimeritrin can be achieved through enzymatic or chemical glycosylation methods. One common approach involves using UDP-glycosyltransferases to transfer a glucose moiety to quercetin. This method is advantageous as it allows for regioselective glycosylation, yielding high purity products with minimal side reactions . Alternatively, chemical synthesis can be performed using activated glycosyl donors under controlled conditions to ensure specificity and yield .

Quercimeritrin finds applications in various fields:

- Pharmaceuticals: Due to its bioactive properties, it is explored for use in dietary supplements aimed at managing diabetes and oxidative stress-related conditions.

- Food Industry: As a natural antioxidant, it can be incorporated into food products to enhance shelf life and nutritional value.

- Cosmetics: Its skin-protective properties make it suitable for formulations aimed at reducing oxidative damage from UV exposure .

Recent studies have highlighted the interaction mechanisms of quercimeritrin with enzymes such as alpha-glucosidase and alpha-amylase. The binding affinity of quercimeritrin is higher for alpha-glucosidase, indicating its potential as a selective inhibitor. Thermodynamic analyses suggest that hydrogen bonding and van der Waals interactions primarily drive these binding processes, contributing to its inhibitory effects on enzyme activity .

Quercimeritrin is part of a broader class of flavonoid glycosides. Below are several similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Myricitrin | Myricetin 3-O-rhamnoside | Exhibits different glycosylation patterns; more potent against certain enzymes. |

| Rutin | Quercetin 3-O-rutinoside | Known for its stronger antioxidant activity but less selective inhibition compared to quercimeritrin. |

| Isoquercitrin | Quercetin 3-O-glucoside | Has different bioavailability profiles; less effective against alpha-glucosidase. |

| Kaempferol-3-O-glucoside | Kaempferol derivative | Similar structure but differing biological activities; less studied than quercimeritrin. |

Quercimeritrin's uniqueness lies in its specific glycosylation pattern at the 7-position of quercetin, which enhances its solubility and bioactivity compared to other flavonoid glycosides. Its selective inhibition of alpha-glucosidase further distinguishes it within this class of compounds .

Phytochemical Distribution in Plant Species

Quercimeritrin exhibits a broad phytochemical distribution across diverse plant families, with varying concentrations depending on species, tissue type, and environmental factors [26] [28]. The compound has been identified as a significant biomarker for the consumption of specific plant products, including roman camomile, okra, dandelion, and cottonseed [26].

Research has demonstrated that quercimeritrin accumulates preferentially in specific plant tissues, with higher concentrations typically observed in leaves, flowers, and fruit peels compared to other plant parts [33] [34]. In citrus species, quercimeritrin represents one of the major flavonoid glycosides, with biosynthesis occurring predominantly during the early developmental stages of fruit formation [33].

The tissue-specific distribution of quercimeritrin varies significantly among plant species. In many plants, the compound localizes primarily in epidermal and sub-epidermal cell layers, where it serves protective functions against ultraviolet radiation and oxidative stress [5] [31]. The cellular localization studies have revealed that quercimeritrin often accumulates in vacuolar compartments, contributing to the overall flavonoid storage capacity of plant cells [32] [45].

Table 1: Plant Species Containing Quercimeritrin

| Plant Species | Plant Family | Tissue Type | Concentration Range | Reference |

|---|---|---|---|---|

| Cinnamomum philippinense | Lauraceae | Leaves | High | [27] |

| Erodium laciniatum | Geraniaceae | Aerial parts | Moderate | [27] |

| Dianthus superbus | Caryophyllaceae | Leaves | 3.1-8.19 µg/mL extract | [43] |

| Citrus grandis | Rutaceae | Fruit peel | Variable | [33] |

| Nelumbo nucifera | Nelumbonaceae | Leaves | Moderate-High | [31] |

Biogenetic Routes in Flavonoid Metabolism

The biosynthesis of quercimeritrin follows the established phenylpropanoid pathway, beginning with the conversion of phenylalanine to coumaric acid through the action of phenylalanine ammonia-lyase [2] [9]. This initial step represents the entry point into the broader flavonoid biosynthetic network that ultimately leads to quercetin formation and subsequent glycosylation [10] [12].

The core biosynthetic pathway proceeds through several well-characterized enzymatic steps. Phenylalanine is first deaminated by phenylalanine ammonia-lyase to form cinnamic acid, which is subsequently hydroxylated by cinnamate-4-hydroxylase to produce 4-coumaric acid [9] [10]. The activation of 4-coumaric acid by 4-coumaroyl-CoA ligase generates 4-coumaroyl-CoA, the essential precursor for chalcone formation [9].

Chalcone synthase catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone [9] [10]. This chalcone is subsequently isomerized by chalcone isomerase to produce naringenin, the central flavanone intermediate in flavonoid biosynthesis [9].

The conversion of naringenin to quercetin involves multiple hydroxylation and oxidation steps. Flavanone 3-hydroxylase catalyzes the hydroxylation of naringenin at the 3-position to form dihydrokaempferol [9] [10]. Flavonoid 3'-hydroxylase then introduces a hydroxyl group at the 3'-position of the B-ring to generate dihydroquercetin [9]. Finally, flavonol synthase oxidizes dihydroquercetin to produce quercetin, the immediate precursor for quercimeritrin biosynthesis [9] [10].

The glycosylation of quercetin to form quercimeritrin is catalyzed by UDP-glucose:flavonoid 7-O-glucosyltransferases [33] [37]. These enzymes specifically transfer glucose from UDP-glucose to the 7-hydroxyl position of quercetin, resulting in the formation of quercimeritrin [33] [37]. The reaction requires UDP-glucose as the sugar donor and is dependent on divalent metal ions such as magnesium or manganese for optimal activity [15] [16].

Table 2: Key Enzymes in Quercimeritrin Biosynthesis

| Enzyme | Enzyme Commission Number | Substrate | Product | Cofactors |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | EC 4.3.1.24 | Phenylalanine | Cinnamic acid | None |

| Cinnamate-4-hydroxylase | EC 1.14.14.91 | Cinnamic acid | 4-Coumaric acid | NADPH, O2 |

| 4-Coumaroyl-CoA ligase | EC 6.2.1.12 | 4-Coumaric acid | 4-Coumaroyl-CoA | ATP, CoA |

| Chalcone synthase | EC 2.3.1.74 | 4-Coumaroyl-CoA + Malonyl-CoA | Naringenin chalcone | None |

| Chalcone isomerase | EC 5.5.1.6 | Naringenin chalcone | Naringenin | None |

| Flavanone 3-hydroxylase | EC 1.14.11.9 | Naringenin | Dihydrokaempferol | 2-Oxoglutarate, Ascorbate |

| Flavonoid 3'-hydroxylase | EC 1.14.14.82 | Dihydrokaempferol | Dihydroquercetin | NADPH, O2 |

| Flavonol synthase | EC 1.14.20.6 | Dihydroquercetin | Quercetin | 2-Oxoglutarate, Ascorbate |

| UDP-glucose:flavonoid 7-O-glucosyltransferase | EC 2.4.1.- | Quercetin + UDP-glucose | Quercimeritrin | Mg2+, Mn2+ |

Recent research has identified multiple UDP-glucosyltransferase enzymes capable of catalyzing the 7-O-glucosylation of quercetin [33] [37]. In citrus species, four distinct glucosyltransferases have been characterized with activity toward the 7-hydroxyl position of flavonoids, including CgUGT90A31, CgUGT89AK1, CgUGT73AC12, and CgUGT89D30 [33]. These enzymes exhibit varying substrate specificities and expression patterns throughout plant development [33].

The regulation of quercimeritrin biosynthesis occurs at multiple levels, including transcriptional control of biosynthetic genes and post-translational modification of key enzymes [33] [40]. Environmental factors such as light intensity, temperature, and stress conditions significantly influence the expression of genes encoding UDP-glucosyltransferases involved in quercimeritrin formation [33] [40].

Microbial Biotransformation and Glycosylation Processes

Microbial biotransformation represents an important alternative pathway for quercimeritrin production and modification [13] [14] [15]. Various bacterial and fungal species have demonstrated the ability to glycosylate quercetin at the 7-position, offering potential biotechnological applications for large-scale quercimeritrin production [13] [14] [15].

Bacillus cereus has been identified as a key bacterial species capable of transforming quercetin into quercetin-3-glucoside (isoquercitrin) and other glycosylated derivatives [14]. The biotransformation process involves the action of bacterial glucosyltransferases that utilize UDP-glucose as the sugar donor [14]. This microbial system offers advantages in terms of scalability and cost-effectiveness compared to plant-based production methods [14].

Fungal biotransformation systems have shown particular promise for quercimeritrin production. Mucor hiemalis has been identified as highly effective for the glucosylation of quercetin and its prenylated derivatives [13]. The fungal enzyme system produces multiple glucosylated products, including quercetin 7-O-β-D-glucopyranoside (quercimeritrin) with high efficiency [13].

Advanced microbial engineering approaches have led to the development of recombinant systems for enhanced quercimeritrin production [15] [16]. Beauveria bassiana ATCC 7159 has been engineered to express a novel glucosyltransferase (BbGT) that demonstrates broad substrate specificity for flavonoid glucosylation [15] [16]. This enzyme system can convert quercetin to multiple glucosylated derivatives, with quercetin-7-O-β-D-glucopyranoside representing a major product [15] [16].

The heterologous expression of flavonoid glucosyltransferases in Escherichia coli has enabled detailed characterization of the enzymatic mechanisms underlying quercimeritrin formation [15] [16]. Purified recombinant enzymes have been shown to exhibit optimal activity at pH 8.0 and 35°C, with stimulation by divalent cations including calcium, magnesium, and manganese [16].

Table 3: Microbial Systems for Quercimeritrin Production

| Microorganism | System Type | Product Yield | Optimal Conditions | Reference |

|---|---|---|---|---|

| Bacillus cereus | Whole cell biotransformation | Moderate | pH 7.0, 30°C | [14] |

| Mucor hiemalis | Fungal fermentation | High | pH 6.5, 25°C | [13] |

| Beauveria bassiana ATCC 7159 | Recombinant enzyme | 158 ± 8 mg/L | pH 8.0, 35°C | [15] [16] |

| Escherichia coli BL21(DE3) | Heterologous expression | Variable | pH 8.0, 37°C | [15] [16] |

| Saccharomyces cerevisiae | Engineered yeast | 99 ± 8 mg/L | pH 6.0, 30°C | [15] |

Streptomyces chromofuscus ATCC 49982 has been identified as a source of versatile glucuronyltransferases capable of modifying quercetin and related flavonoids [15]. The enzyme GcaC from this organism demonstrates broad substrate specificity, accepting quercetin as a sugar-acceptor substrate for glucuronidation reactions [15]. This system offers potential for producing novel quercetin derivatives with enhanced bioavailability and stability [15].

The optimization of microbial biotransformation conditions has led to significant improvements in quercimeritrin production efficiency [15] [16]. Fermentation optimization studies have identified key parameters including substrate concentration, incubation time, pH, and temperature that maximize product yields [15] [16]. Under optimized conditions, engineered Escherichia coli strains can achieve quercimeritrin production titers exceeding 150 milligrams per liter within 24 hours [15].